molecular formula C9H8N4O2S B249482 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid

4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid

Cat. No. B249482
M. Wt: 236.25 g/mol
InChI Key: RGLFMDVMQULYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid, also known as MTA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MTA belongs to the class of tetrazole-containing compounds, which have been extensively studied for their potential therapeutic applications. MTA has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The exact mechanism of action of 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid is not fully understood. However, it has been proposed that 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid exerts its biological activities by inhibiting the activity of enzymes involved in various metabolic pathways. For example, 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has been found to inhibit the activity of dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has also been found to inhibit the activity of thymidylate synthase, which is involved in the synthesis of thymidine, a component of DNA. Moreover, 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains by interfering with their metabolic pathways. 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has also been found to inhibit the replication of HIV and HSV by inhibiting the activity of enzymes involved in their replication. Moreover, 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has also been found to induce apoptosis in cancer cells by activating various apoptotic pathways.

Advantages and Limitations for Lab Experiments

4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has also been found to exhibit a wide range of biological activities, making it a versatile compound for various experiments. However, 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has some limitations for lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. Moreover, 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has not yet been extensively studied in vivo, and its toxicity profile is not fully known.

Future Directions

There are several future directions for the study of 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid. One of the most promising applications of 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid is in the development of novel antimicrobial agents. 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has been found to exhibit potent antimicrobial activity against various bacterial and fungal strains, and its mechanism of action is different from that of conventional antibiotics. Moreover, 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has been found to inhibit the replication of HIV and HSV, making it a potential candidate for the development of antiviral agents. Another promising application of 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid is in the development of novel anticancer agents. 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has been found to induce apoptosis in cancer cells, and its mechanism of action is different from that of conventional chemotherapeutic agents. Moreover, 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid and its potential therapeutic applications.

Synthesis Methods

4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid can be synthesized using a variety of methods, including the reaction of 4-aminobenzoic acid with thionyl chloride, followed by the reaction of the resulting product with sodium azide and sulfur. Another method involves the reaction of 4-chlorobenzoic acid with sodium azide and sulfur in the presence of copper powder. These methods have been reported to yield 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid with high purity and yield.

Scientific Research Applications

4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer activities. 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus. 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Moreover, 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells.

properties

Product Name

4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid

Molecular Formula

C9H8N4O2S

Molecular Weight

236.25 g/mol

IUPAC Name

4-(5-methylsulfanyltetrazol-1-yl)benzoic acid

InChI

InChI=1S/C9H8N4O2S/c1-16-9-10-11-12-13(9)7-4-2-6(3-5-7)8(14)15/h2-5H,1H3,(H,14,15)

InChI Key

RGLFMDVMQULYPX-UHFFFAOYSA-N

SMILES

CSC1=NN=NN1C2=CC=C(C=C2)C(=O)O

Canonical SMILES

CSC1=NN=NN1C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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